2-Amino-5-chloro-N-methylbenzamide

Description

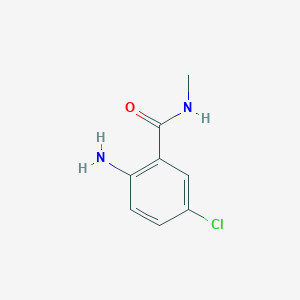

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOFEQJWALLTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172709 | |

| Record name | Benzamide, 2-amino-5-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19178-37-1 | |

| Record name | Benzamide, 2-amino-5-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-amino-5-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-5-chloro-N-methylbenzamide: Synthesis, Properties, and Applications

Senior Application Scientist Insight: This document provides a comprehensive technical overview of 2-Amino-5-chloro-N-methylbenzamide, a key chemical intermediate. The guide is structured to deliver not just data, but a foundational understanding of the compound's synthesis, characteristics, and significance in research and development, particularly within the agrochemical sector.

Compound Identification and Significance

This compound, identified by the CAS Number 19178-37-1 , is an aromatic organic compound belonging to the substituted benzamide family.[1] Its molecular structure, featuring an aminobenzamide core with chloro and N-methyl substitutions, makes it a versatile building block in organic synthesis.

While a valuable intermediate in its own right, its structural similarity to compounds like 2-Amino-5-chloro-N,3-dimethylbenzamide highlights its importance. This closely related analog is a critical precursor in the synthesis of novel anthranilamide insecticides, such as the widely used chlorantraniliprole.[2][3][4] Understanding the chemistry of this compound provides a strategic advantage for researchers exploring structure-activity relationships in the development of new pest control agents and other specialized chemical applications.[2]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The utility of a chemical intermediate is fundamentally tied to its physical and chemical properties. These characteristics dictate storage conditions, solvent selection, and reaction parameters. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 19178-37-1 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Physical Form | Solid | [5] |

| SMILES | C1(C=C(Cl)C=CC=1N)C(NC)=O | [1] |

| MDL Number | MFCD01666699 | [1] |

Synthesis Strategies and Mechanistic Considerations

The synthesis of substituted benzamides like this compound typically involves multi-step pathways starting from readily available benzoic acid or toluene derivatives. The choice of a specific route is often a balance between yield, cost, safety, and industrial scalability. While specific literature for this exact compound is sparse, established methods for its close analog, 2-amino-5-chloro-N,3-dimethylbenzamide, provide a validated blueprint for its synthesis.[6][7]

A common synthetic approach involves three core transformations:

-

Amidation: Conversion of a carboxylic acid or its ester derivative into an amide.

-

Reduction: Conversion of a nitro group to a primary amine.

-

Chlorination: Introduction of a chlorine atom onto the aromatic ring.

The order of these steps is critical. For instance, performing amidation before reduction of a nitro group prevents potential side reactions with the more reactive amine. The choice of reagents, such as using iron powder in an acidic medium for nitro reduction, is a classic, cost-effective, and robust method suitable for industrial production.[7] Chlorination is often achieved using reagents like sulfuryl chloride, where precise temperature control is essential to ensure regioselectivity and prevent over-chlorination.[7]

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a molecular scaffold. For researchers in drug development and agrochemistry, it serves as a valuable starting point for creating libraries of novel compounds.

-

Agrochemical Synthesis: As previously noted, this compound is a direct analog to intermediates used in producing ryanodine receptor inhibitor insecticides.[6] Its structure provides the essential anthranilamide core, allowing for further chemical modifications to explore and optimize insecticidal activity.

-

Medicinal Chemistry: The aminobenzamide structure is a recognized pharmacophore in various therapeutic areas. The presence of amine, amide, and halogen functional groups offers multiple points for chemical modification, making it a useful building block for synthesizing compounds for screening in drug discovery programs.[2]

-

Materials Science: The aromatic and functionalized nature of the molecule makes it a candidate for investigations into catalysis and the synthesis of specialized polymers and other materials.[2]

Experimental Protocol: Representative Synthesis of a Substituted Benzamide

This protocol outlines a representative method for the amidation step, a crucial transformation in the synthesis of the title compound, based on established chemical principles.

Objective: To synthesize a 3-methyl-2-nitro-N-methylbenzamide intermediate from methyl 3-methyl-2-nitrobenzoate.

Materials:

-

Methyl 3-methyl-2-nitrobenzoate

-

Methylamine solution (e.g., 40% in water or dissolved in a lower alcohol like methanol)

-

Methanol (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 3-methyl-2-nitrobenzoate in a suitable volume of methanol.

-

Reagent Addition: Slowly add the methylamine solution to the stirred solution at room temperature. The stoichiometry should be carefully calculated, typically using a slight excess of methylamine to drive the reaction to completion.

-

Heating and Reflux: Heat the reaction mixture to a controlled temperature, for instance, 60–65 °C, and maintain it at reflux.[7] The choice of this temperature range is crucial: it provides sufficient thermal energy to overcome the activation barrier for amidation without promoting degradation or unwanted side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting ester is consumed.

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting crude product may precipitate. If not, an aqueous workup (e.g., addition of water and extraction with an organic solvent like ethyl acetate) may be necessary.

-

Collect the solid product by filtration, wash with cold water or a non-polar solvent (e.g., hexane) to remove impurities.

-

-

Purification and Characterization:

-

Dry the isolated solid product under vacuum.

-

If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product to confirm its identity and purity using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

Self-Validation: This protocol is self-validating through the monitoring step (Step 4), which ensures the reaction proceeds to completion, and the final characterization (Step 6), which confirms the successful synthesis of the desired intermediate with high purity.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound and its analogs. The available safety data for the closely related 2-Amino-5-chloro-N,3-dimethylbenzamide provides a strong basis for handling procedures.[8][9]

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302) and potentially harmful if inhaled (H332).[5][9][10]

-

GHS Pictograms: The GHS07 (Exclamation Mark) pictogram is typically used, indicating acute toxicity, skin irritation, or eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

Storage: Store the compound in a tightly sealed container in a dry, cool, and dark place to ensure its stability.[5]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[11]

Conclusion

This compound (CAS: 19178-37-1) is a functionally rich organic molecule whose primary value is realized as a versatile intermediate in chemical synthesis. Its structural features are highly relevant to the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, rooted in fundamental organic transformations, and strict adherence to safety protocols enable researchers to effectively leverage this compound in the creation of novel and high-value molecules.

References

-

This compound | 19178-37-1 . Appchem. [Link]

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

-

2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 . PubChem. [Link]

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 . PubChem. [Link]

-

2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 . PubChem. [Link]

-

5-Amino-2-chloro-N-methylbenzamide | C8H9ClN2O | CID 16772320 . PubChem. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 [sigmaaldrich.com]

- 6. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 7. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 8. molcore.com [molcore.com]

- 9. echemi.com [echemi.com]

- 10. 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

"2-Amino-5-chloro-N-methylbenzamide" physical and chemical properties

An In-Depth Technical Guide to 2-Amino-5-chloro-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 19178-37-1), a key chemical intermediate. The document delineates its fundamental physical and chemical properties, established synthetic methodologies, spectral characteristics, and critical safety protocols. By synthesizing data from established chemical literature and safety data sheets, this guide serves as an essential resource for professionals engaged in organic synthesis, medicinal chemistry, and agrochemical research, offering insights into its reactivity, handling, and application as a versatile building block for more complex molecular architectures.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic amide. Its structure is characterized by a benzene ring substituted with a primary amine group, a chlorine atom, and an N-methylcarboxamide group. This arrangement of functional groups imparts a specific reactivity profile, making it a valuable precursor in multi-step organic syntheses.

Key Identifiers:

-

IUPAC Name: this compound

-

InChI Key: SHOFEQJWALLTLQ-UHFFFAOYSA-N[1]

The unique positioning of the amino, chloro, and amide functional groups on the aromatic scaffold allows for selective chemical modifications, a critical feature for its role as a synthetic intermediate.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are characteristic of a small, substituted aromatic molecule. These properties are crucial for determining appropriate solvents for reactions and purification, as well as suitable storage conditions.

| Property | Value | Source |

| Physical Form | Solid, powder | [1] |

| Melting Point | 131-134 °C | [1] |

| Molecular Weight | 184.62 g/mol | [3][4] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [1] |

Synthesis and Reactivity

The molecular architecture of this compound, featuring a primary amine, a halogen, and a secondary amide, provides multiple avenues for chemical modification. This versatility underpins its utility as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical sectors.

General Synthetic Strategies

While specific, optimized synthesis routes for this compound are often proprietary, general methodologies can be inferred from patents for structurally similar compounds like its N,3-dimethyl analogue.[5][6] A common approach begins with a substituted benzoic acid and involves a sequence of standard organic transformations.

A representative synthetic pathway can be visualized as follows:

-

Nitration: Introduction of a nitro group ortho to an activating group on the benzene ring.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Chlorination: Halogenation of the aromatic ring, often directed by the existing substituents.

-

Amidation: Conversion of the carboxylic acid to the corresponding N-methylamide.

Caption: Generalized synthetic workflow for benzamide derivatives.

Reactivity Profile

-

Amino Group: The primary amine (-NH₂) is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of functional groups.

-

Chloro Group: The chlorine atom deactivates the ring towards electrophilic substitution but can be displaced via nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Amide Group: The N-methylamide is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton can be deprotonated with a strong base.

This trifunctional nature makes it a valuable scaffold for combinatorial chemistry and the exploration of structure-activity relationships (SAR) in drug discovery.[7]

Spectral Analysis

While a comprehensive, publicly available spectral database for this specific compound is limited, the expected spectral characteristics can be predicted based on its structure and data from closely related analogues.[8]

| Spectral Data | Expected Characteristics |

| ¹H-NMR | - Aromatic protons (2H) appearing as doublets in the ~7.0-7.3 ppm region. - A broad singlet for the amine (-NH₂) protons (~5.5 ppm). - A singlet or doublet for the N-H amide proton (~6.2 ppm). - A doublet for the N-methyl (-CH₃) protons (~2.9 ppm).[8] |

| Mass Spec (EIMS) | Molecular ion peak (M⁺) at m/z ≈ 184, with a characteristic M+2 peak at m/z ≈ 186 (approx. 1/3 intensity) due to the ³⁷Cl isotope. |

Note: Predicted shifts are based on data for the analogous compound 2-amino-5-chloro-N,3-dimethylbenzamide and may vary based on solvent and experimental conditions.[8]

Applications in Research and Drug Development

This compound primarily serves as a versatile synthetic intermediate. Its structural framework is present in a variety of biologically active molecules.

-

Agrochemicals: This compound and its analogues are crucial precursors in the synthesis of modern insecticides, such as chlorantraniliprole.[7][9] The benzamide scaffold is key to exploring SAR for new pest control agents.[7]

-

Pharmaceutical Research: Substituted benzamides are a well-established class of compounds in medicinal chemistry. Related structures, such as N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, have been investigated for their potential to inhibit the growth of human leukemia cells, suggesting that this core scaffold could be valuable for developing novel anti-cancer agents.[10] Furthermore, benzamide-type structures are being explored as binders for E3 ligases like cereblon (CRBN), which are critical components in the design of proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality.[11]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets (SDS).

Hazard Identification

The compound is classified with the following hazards:

Recommended Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[14][15] Avoid formation of dust.[13] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep in a dark place.

Conclusion

This compound is a chemical intermediate of significant value in the fields of synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with a versatile reactivity profile stemming from its multiple functional groups, make it an important building block for constructing complex target molecules. Its relevance in the synthesis of high-value agrochemicals and its potential as a scaffold for pharmaceutical development underscore its importance. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide serves as a foundational resource for researchers to facilitate the safe and effective use of this compound in their scientific endeavors.

References

- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- Google Patents. (n.d.). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

-

Indian Patent Office. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

-

Patent Guru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-chloro-N-methylbenzamide. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound | CAS 19178-37-1. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

National Library of Medicine. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

-

National Library of Medicine. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. Retrieved from [Link]

Sources

- 1. This compound | 19178-37-1 [sigmaaldrich.com]

- 2. This compound | CAS 19178-37-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 5-Amino-2-chloro-N-methylbenzamide | C8H9ClN2O | CID 16772320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 6. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 9. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 10. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. molcore.com [molcore.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

"2-Amino-5-chloro-N-methylbenzamide" molecular weight and formula

An In-Depth Technical Guide to 2-Amino-5-chloro-N-methylbenzamide and Its Structural Analogs for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It details the compound's core physicochemical properties, including its molecular formula and weight. The document delves into established synthetic methodologies, offering a detailed, step-by-step protocol for a structurally significant analog to illustrate the practical application of this chemical class. A critical discussion on the applications, particularly the role of its analogs as precursors in the synthesis of modern agrochemicals, is presented. Furthermore, this guide consolidates essential safety, handling, and storage protocols to ensure its proper use in a research and development setting. The content is structured to serve as an essential resource for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Core Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a benzamide core structure. The molecule is substituted with an amino group, a chlorine atom, and an N-methylamide group, which provide multiple sites for chemical modification.[1] This versatility makes it and its analogs valuable building blocks in synthetic chemistry.

A critical aspect for researchers is the precise identification of the intended isomer, as several closely related structures are referenced in literature and commercial catalogs, often with significant differences in application and synthesis. The most notable analog is 2-Amino-5-chloro-N,3-dimethylbenzamide, a key intermediate in the production of widely used insecticides.[2][3][4]

Physicochemical Data

The fundamental properties of the target compound, this compound, are summarized below for clear identification and experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClN₂O | [5] |

| Molecular Weight | 184.62 g/mol | [5][6][7] |

| CAS Number | 19178-37-1 | [8] |

| Physical Form | Powder / Solid | |

| Melting Point | 131-134 °C | |

| Storage Temperature | Room Temperature, sealed in dry, dark place |

Structural Analogs of Significance

Confusion between closely related isomers is a common pitfall. The table below distinguishes the primary topic from its most prominent analog mentioned in patent and synthesis literature.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Distinction |

| 2-Amino-5-chloro-N -methylbenzamide | C₈H₉ClN₂O | 184.62 g/mol | 19178-37-1 | Single methyl group on the amide nitrogen. |

| 2-Amino-5-chloro-N,3 -dimethylbenzamide | C₉H₁₁ClN₂O | 198.65 g/mol | 890707-28-5 | Methyl groups on both the amide nitrogen and position 3 of the benzene ring. |

Synthesis and Mechanistic Considerations

The synthesis of substituted aminobenzamides often involves multi-step pathways starting from readily available benzoic acid derivatives.[1] While numerous specific routes exist, a representative and industrially relevant synthesis for the analog 2-amino-5-chloro-N,3-dimethylbenzamide provides valuable insight into the chemistry of this compound class. This process highlights common transformations such as amidation, nitro group reduction, and chlorination.[4]

The choice of reagents and conditions at each stage is critical for maximizing yield and purity while ensuring process safety.[1] For instance, the reduction of the nitro group using iron powder in an acidic medium is a classic, cost-effective Béchamp reduction that avoids the need for high-pressure hydrogenation equipment often required for catalytic methods.

Representative Synthesis Workflow

The following diagram illustrates a common three-step synthesis pathway for producing a key structural analog.

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. 5-Amino-2-chloro-N-methylbenzamide | C8H9ClN2O | CID 16772320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 19178-37-1 | Chemical-Suppliers [chemical-suppliers.eu]

A Predictive Spectroscopic Guide to 2-Amino-5-chloro-N-methylbenzamide for Researchers and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Amino-5-chloro-N-methylbenzamide (C₈H₉ClN₂O, MW: 184.62 g/mol )[1]. In the absence of readily available experimental spectra in the public domain, this document serves as a robust predictive resource for researchers, scientists, and professionals in drug development. By leveraging established spectroscopic principles and comparative data from analogous structures, this guide offers valuable insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound.

Molecular Structure and its Spectroscopic Implications

The structural features of this compound are pivotal in determining its spectroscopic fingerprint. The molecule comprises a substituted benzene ring with an amino (-NH₂) group, a chloro (-Cl) atom, and an N-methylbenzamide (-C(=O)NHCH₃) functional group. The relative positions of these substituents dictate the electronic environment of each atom, which in turn governs the signals observed in various spectroscopic techniques.

Caption: 2D structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound is based on the analysis of its functional groups and substitution patterns on the aromatic ring.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the amine protons, the amide proton, and the methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic-H | 6.8 - 7.5 | Multiplet | 3H | The three protons on the benzene ring will appear in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups. |

| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet | 2H | The protons of the primary amine will likely appear as a broad singlet that can be exchangeable with D₂O. |

| Amide (-NH) | 7.8 - 8.5 | Broad Singlet or Quartet | 1H | The amide proton signal is typically broad and its chemical shift is solvent-dependent. It may show coupling to the adjacent methyl group. |

| Methyl (-CH₃) | 2.8 - 3.0 | Doublet | 3H | The methyl protons will appear as a doublet due to coupling with the adjacent amide proton. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | 165 - 170 | The carbonyl carbon of the amide group is characteristically deshielded and appears downfield. |

| Aromatic C-NH₂ | 145 - 150 | The carbon atom attached to the electron-donating amino group will be shielded relative to other aromatic carbons. |

| Aromatic C-Cl | 125 - 130 | The carbon atom bonded to the chlorine atom will be deshielded. |

| Aromatic C-H | 115 - 135 | The remaining aromatic carbons will resonate in this region, with their specific shifts determined by the electronic effects of the substituents. |

| Aromatic C-C=O | 130 - 135 | The carbon atom attached to the amide group will be deshielded. |

| Methyl (-CH₃) | 25 - 30 | The methyl carbon is in a typical aliphatic region. |

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorptions corresponding to N-H, C=O, C-N, and C-Cl bonds, as well as aromatic C-H and C=C vibrations. Data from the closely related compound, 2-Amino-5-chlorobenzamide, can provide a useful reference for the expected peak positions[2].

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Amine (-NH₂) | 3300 - 3500 | N-H stretching (two bands for asymmetric and symmetric stretching) |

| Amide (-NH) | 3200 - 3400 | N-H stretching |

| Aromatic C-H | 3000 - 3100 | C-H stretching |

| Aliphatic C-H (-CH₃) | 2850 - 3000 | C-H stretching |

| Carbonyl (C=O) | 1630 - 1680 | C=O stretching |

| Aromatic C=C | 1450 - 1600 | C=C stretching |

| Amine/Amide N-H | 1550 - 1650 | N-H bending |

| C-N | 1200 - 1350 | C-N stretching |

| C-Cl | 600 - 800 | C-Cl stretching |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are predicted.

Predicted Molecular Ion Peak (M⁺): m/z 184 and 186 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom due to its isotopic distribution (³⁵Cl and ³⁷Cl).

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the methylamino group and cleavage of the amide bond.

Caption: Key predicted fragmentation steps in the mass spectrum.

Methodologies for Spectroscopic Analysis

For researchers aiming to acquire experimental data for this compound, the following standard protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source.

-

Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule and will induce fragmentation. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented data and interpretations are grounded in fundamental spectroscopic principles and comparisons with structurally related molecules. Researchers can use this document as a valuable reference for the identification and characterization of this compound, with the understanding that experimental verification is essential for definitive structural confirmation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25068251, 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Available at: [Link]. (Accessed January 14, 2026).

- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

Indian Patent Office. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Available at: [Link]. (Accessed January 14, 2026).

-

NIST. 2-Amino-5-chlorobenzamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]. (Accessed January 14, 2026).

-

PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Available at: [Link]. (Accessed January 14, 2026).

- Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

-

NIST. 2-Amino-N-methylbenzamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]. (Accessed January 14, 2026).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16772320, 5-Amino-2-chloro-N-methylbenzamide. Available at: [Link]. (Accessed January 14, 2026).

-

PubChemLite. 5-amino-2-chloro-n-methylbenzamide (C8H9ClN2O). Available at: [Link]. (Accessed January 14, 2026).

Sources

A Framework for Determining the Solubility Profile of 2-Amino-5-chloro-N-methylbenzamide for Laboratory Applications

An In-depth Technical Guide:

Executive Summary

2-Amino-5-chloro-N-methylbenzamide is a substituted benzamide derivative that serves as a key intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.[1] A thorough understanding of its solubility in common laboratory solvents is a prerequisite for its effective use in chemical synthesis, purification, and formulation. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound. It moves beyond a simple data sheet to offer a practical, scientifically-grounded approach, combining theoretical principles with a robust, step-by-step experimental protocol. This document is intended for researchers, chemists, and formulation scientists who require a reliable methodology for assessing the solubility of this and structurally similar compounds.

Introduction: The Critical Role of Solubility

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For a synthetic intermediate like this compound (CAS: 19178-37-1), solubility data is not merely academic; it is a critical parameter that governs practical success in the laboratory and in process scale-up.[2][3]

Key applications where solubility data is indispensable include:

-

Reaction Chemistry: The choice of solvent is paramount for ensuring that reactants are in the same phase, allowing for efficient molecular collision and reaction.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a solvent system at varying temperatures.[1]

-

Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR requires a solvent that can fully dissolve the analyte to a known concentration.

-

Drug Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide will first analyze the molecular structure of this compound to predict its solubility profile and then provide a detailed experimental procedure for its quantitative determination.

Physicochemical Characterization

A molecule's physical and chemical properties are intrinsic to its solubility behavior. The known characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 19178-37-1 | [3] |

| Molecular Formula | C₈H₉ClN₂O | [4][5] |

| Molecular Weight | 184.62 g/mol | [4][5] |

| Appearance | Powder | [3] |

| Melting Point | 131-134 °C | [3] |

| Predicted XLogP3 | ~1.3 - 1.7 | [4][5] |

Note: XLogP3 is a computed value for lipophilicity; values for structurally similar isomers suggest moderate lipophilicity.

Theoretical Solubility Principles and Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The solubility of this compound can be predicted by dissecting its molecular structure into its polar and non-polar components.

Caption: Structural analysis of this compound.

Analysis: The molecule possesses both hydrogen-bond donating and accepting groups (the primary amine and secondary amide) and a significant non-polar, hydrophobic region (the chlorinated aromatic ring).[6] This duality suggests a nuanced solubility profile.

Predicted Solubility Profile:

-

Water: Low solubility is expected. While the amine and amide groups can interact with water, the hydrophobic character of the 8-carbon skeleton will dominate.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is predicted. These solvents can act as both hydrogen-bond donors and acceptors, effectively solvating the polar functional groups of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted. These solvents have strong dipole moments that can interact favorably with the polar regions of the solute.[8]

-

Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate solubility is likely. Dichloromethane, in particular, is often effective for dissolving compounds with a mix of polar and non-polar character.[1]

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The polar amine and amide groups will prevent effective solvation by non-polar solvents.[7]

-

Aqueous Acid (e.g., 5% HCl): High solubility is expected. The basic primary amino group will be protonated to form a highly polar ammonium salt, which is readily soluble in water.[9]

-

Aqueous Base (e.g., 5% NaOH): No significant increase in solubility is expected compared to water. The amide proton is not acidic enough to be removed by a dilute base.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions must be confirmed by empirical data. The Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[10][11]

Caption: Experimental workflow for the Shake-Flask solubility method.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (purity >95%)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

-

Validated analytical instrument (e.g., HPLC-UV) with a prepared calibration curve.

Procedure:

-

Preparation: To a glass vial, add a pre-weighed amount of the compound that is known to be in excess of its expected solubility (e.g., 20-50 mg).

-

Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL). Seal the vial tightly.

-

Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24 hours. This step is crucial for achieving a thermodynamically stable saturated solution.[12]

-

Validation of Equilibrium: To ensure equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24 and 48 hours). If the measured concentration does not change, equilibrium can be assumed.[12]

-

Phase Separation: Remove the vial from the shaker and allow the excess solid to settle for 30 minutes in the same temperature-controlled environment.

-

Sampling and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution and Analysis: Accurately weigh the filtered saturated solution. Perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated method (e.g., HPLC). Determine the concentration from the calibration curve.

-

Calculation: Account for all dilution factors to calculate the concentration in the original saturated solution. Express the final solubility in units of mg/mL or mol/L.

Data Summary and Interpretation

The data obtained should be recorded systematically to allow for easy comparison and interpretation.

Table for Experimental Solubility Data:

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| DMSO | Polar Aprotic | 25 | ||

| Dichloromethane | Moderately Polar | 25 | ||

| Ethyl Acetate | Moderately Polar | 25 | ||

| Toluene | Non-polar | 25 | ||

| Hexane | Non-polar | 25 | ||

| 5% Aqueous HCl | Aqueous Acid | 25 |

Interpretation: The resulting data will provide a clear empirical basis for solvent selection. For instance, a solvent showing high solubility at room temperature would be ideal for reaction chemistry and analytical sample preparation. For recrystallization, an ideal solvent would exhibit high solubility at an elevated temperature but low solubility at a reduced temperature.

Conclusion

While theoretical principles provide a valuable starting point, the solubility profile of this compound can only be definitively established through careful experimentation. The structural analysis presented herein predicts low aqueous solubility but good solubility in polar organic solvents and acidic aqueous solutions. The detailed Shake-Flask protocol provides a reliable and scientifically sound method for quantifying this profile. By following this comprehensive guide, researchers can generate the accurate and trustworthy solubility data necessary to optimize synthetic, purification, and formulation processes, thereby accelerating research and development timelines.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Unknown. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-N,3-dimethylbenzamide.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube.

- Unknown. (2023). Solubility of Organic Compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Ferreira, O., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Lund University Publications. (n.d.).

- PubChem. (n.d.). 5-Amino-2-chloro-N-methylbenzamide.

- PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzamide.

- Chemistry LibreTexts. (2021). 2.2: Solubility Lab.

- Benchchem. (n.d.). 2-Amino-5-chloro-N,N-dimethylbenzamide.

- Chemical-Suppliers. (n.d.). This compound.

- MolCore. (2017). MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide.

- ResearchGate. (n.d.).

- Anticancer Research. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS 19178-37-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 19178-37-1 [sigmaaldrich.com]

- 4. 5-Amino-2-chloro-N-methylbenzamide | C8H9ClN2O | CID 16772320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Safety Profile of 2-Amino-5-chloro-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing a Key Intermediate

2-Amino-5-chloro-N-methylbenzamide, identified by its CAS number 19178-37-1, is a benzamide derivative that serves as a valuable intermediate in organic synthesis. Its utility in the construction of more complex molecules makes a thorough understanding of its safety and handling characteristics paramount for researchers in pharmaceutical and chemical development. This guide provides an in-depth analysis of its material safety profile, moving beyond a standard data sheet to offer practical insights for laboratory professionals.

It is critically important to distinguish this compound from its close analog, 2-Amino-5-chloro-N,3-dimethylbenzamide (CAS 890707-28-5). The absence of the methyl group on the benzene ring in the target compound of this guide can lead to different physical, chemical, and toxicological properties. Therefore, all data and recommendations within this document are specific to this compound (CAS 19178-37-1) unless explicitly stated otherwise.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. For this compound, the following classifications have been identified, indicating a compound that requires careful handling to mitigate risks of acute toxicity and irritation.[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Code | Pictogram | Signal Word |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | GHS07 | Warning |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | GHS07 | Warning |

| Specific Target Organ Toxicity, Single Exposure | May cause respiratory irritation | H335 | GHS07 | Warning |

The GHS07 "Exclamation Mark" pictogram is a clear visual indicator of these hazards.[1] The "Warning" signal word underscores the need for adherence to safety protocols.[1]

Proactive Safety: Handling and Exposure Control

Given the identified hazards, a proactive approach to safety is essential when working with this compound. The causality behind these experimental choices is rooted in preventing the harmful effects of ingestion, skin and eye contact, and inhalation of the powdered substance.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

-

Ventilation: All handling of this powdered compound should occur in a well-ventilated area.[2] A chemical fume hood is the preferred engineering control to minimize the risk of inhaling dust particles.

-

Eye Protection: Safety glasses with side-shields that conform to EN166 or NIOSH standards are mandatory to prevent eye contact and the resulting serious irritation.[3]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use. A lab coat or other protective clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator should be used.[3]

Safe Handling and Storage Protocols

Proper handling and storage are fundamental to maintaining a safe laboratory environment.

-

Handling: Avoid the formation of dust and aerosols when handling the solid material.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is room temperature.[1]

Emergency Response and First Aid Measures

In the event of accidental exposure, a swift and appropriate response is critical. The following first aid measures are based on the known hazards of the compound.

Table 2: First Aid Measures for this compound

| Exposure Route | First Aid Protocol |

| Ingestion | If swallowed, rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2][3] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3] |

In all cases of exposure, it is advisable to show the safety data sheet to the attending medical professional.[3]

Fire and Accidental Release Measures

Fire-Fighting Measures

In the event of a fire involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to potentially hazardous decomposition products.[2][3]

Accidental Release Measures

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Ensure adequate ventilation. For larger spills, prevent the material from entering drains and follow institutional protocols for hazardous material cleanup.

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of powdered chemical intermediates.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for experimental design and safety planning.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 19178-37-1 | [1][5] |

| Molecular Formula | C₈H₉ClN₂O | [4][5] |

| Molecular Weight | 184.62 g/mol | [4] |

| Appearance | Powder | [1] |

| Melting Point | 131-134 °C | [1] |

| Storage Temperature | Room Temperature | [1] |

Stability, Reactivity, and Toxicological Profile

Stability and Reactivity

While detailed studies on the stability and reactivity of this compound are not extensively available in the provided search results, it is stable under recommended storage conditions.[3] Avoid strong oxidizing agents. Hazardous decomposition products are not fully characterized but may include nitrogen oxides and hydrogen chloride upon combustion.[6]

Toxicological Information

Comprehensive toxicological data, including LD50 and long-term exposure effects, for this compound (CAS 19178-37-1) are not available in the provided search results. The GHS classification indicates acute oral toxicity.[1] No information was found regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[3] Researchers should handle this compound with the assumption that it is toxic and take all necessary precautions to avoid exposure.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[2] It is recommended to use a licensed professional waste disposal service.[3]

References

- Current time information in Philadelphia, PA, US. (n.d.). Google Search.

- MolCore. (2017, January 16). MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide.

- Echemi. (n.d.). 2-Amino-5-chloro-N,3-dimethylbenzamide SDS, 890707-28-5 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). This compound | 19178-37-1.

- PubChem. (n.d.). 2-Amino-5-chlorobenzamide.

- Biosynth. (2024, April 8). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound | 19178-37-1.

- BLD Pharm. (n.d.). 19178-37-1|this compound.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). This compound | 19178-37-1.

- Glentham. (n.d.). CAS 19178-37-1 | this compound Supplier.

- PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide.

- Appchem. (n.d.). This compound | 19178-37-1 | C8H9ClN2O.

- BIOFOUNT. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Chemical-Suppliers. (n.d.). This compound | CAS 19178-37-1.

Sources

A Guide to 2-Amino-5-chloro-N-methylbenzamide: A Pivotal Intermediate in Modern Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis, the strategic value of an intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. 2-Amino-5-chloro-N-methylbenzamide (CAS No: 19178-37-1) has emerged as a cornerstone intermediate, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its structure, featuring a chlorinated benzene ring functionalized with an amino group and an N-methylated amide, provides a unique combination of reactive sites. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, providing researchers and drug development professionals with a comprehensive technical resource. The narrative that follows is built upon established synthetic protocols and mechanistic understanding, designed to explain not just the procedural steps but the underlying chemical principles that govern its utility.

Core Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 19178-37-1 | [3] |

| Molecular Formula | C₈H₉ClN₂O | [3] |

| Molecular Weight | 184.62 g/mol | [3][4] |

| Appearance | White to off-white solid/crystal | [2][5] |

| Melting Point | 171-172 °C | [6] |

| SMILES | C1(=C(C=C(Cl)C=C1)N)C(=O)NC | [3] |

| InChI Key | WOBVZGBINMTNKL-UHFFFAOYSA-N |

Strategic Synthesis of the Intermediate

The economic viability and practicality of any synthetic intermediate are heavily dependent on its own manufacturing process. Several routes to this compound and its analogs have been developed, often starting from readily available substituted benzoic acids or anthranilic acids. A common and efficient pathway involves a two-step synthesis starting from an anthranilate ester.[5][6]

-

Chlorination: The process begins with the regioselective chlorination of an anthranilate ester. The choice of chlorinating agent is critical for yield and safety. While reagents like sulfuryl chloride (SO₂Cl₂) are effective, industrial processes often favor reagents like sodium hypochlorite in the presence of an acid, which are less toxic and more cost-effective.[6][7] The reaction temperature is typically kept low (e.g., below -5°C) to control selectivity and minimize side reactions.[5][6]

-

Amidation: The resulting 2-amino-5-chlorobenzoic acid ester is then subjected to amidation with methylamine. This reaction is often carried out under pressure and elevated temperature in an autoclave to drive the reaction to completion, converting the ester into the desired N-methylamide.[5]

The following workflow illustrates this common synthetic approach.

Caption: A typical two-step synthesis of this compound.

The Core of Reactivity: A Chemist's Perspective

The utility of this compound as an intermediate is rooted in the distinct reactivity of its functional groups. The interplay between the electron-donating amino group and the electron-withdrawing chloro and amide groups defines its chemical behavior.

-

The Amino Group (-NH₂): This is the primary site for derivatization. As a nucleophile, it readily undergoes acylation, alkylation, and diazotization reactions. This allows for the facile introduction of diverse functionalities, forming the basis for building more complex molecules. For instance, its reaction with acid chlorides or anhydrides is a key step in the synthesis of many pharmaceutical agents.[2]

-

The Aromatic Ring: The benzene ring is activated by the amino group and deactivated by the chloro and amide substituents. The positions ortho and para to the amino group are susceptible to electrophilic substitution, although the existing substitution pattern largely directs incoming groups.

-

The Amide Group (-CONHCH₃): The amide linkage is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H proton can be deprotonated with a strong base, creating a site for further functionalization if required.

Caption: Key reactive sites and common transformations of the intermediate.

Application Spotlight: A Gateway to High-Value Molecules

The true value of this compound is realized in its conversion to high-value final products. Its structural framework is a recurring motif in several classes of biologically active compounds.

Agrochemicals: The Anthranilamide Insecticides

A prominent application of this intermediate's close analog, 2-amino-5-chloro-N,3-dimethylbenzamide, is in the synthesis of the blockbuster insecticide chlorantraniliprole.[8][9] The synthesis involves the coupling of the amino group of the benzamide intermediate with a substituted pyrazole carboxylic acid. This amide bond formation is the crucial step that assembles the final insecticidal molecule. The principles of this synthesis are directly applicable to this compound for creating novel analogs. The process underscores the importance of the intermediate as a key building block for a multi-billion dollar product class.[8]

Caption: Synthesis of Chlorantraniliprole using a benzamide intermediate.

Pharmaceuticals: Scaffolds for Drug Discovery

In medicinal chemistry, the substituted 2-aminobenzamide scaffold is a "privileged structure," appearing in numerous compounds with diverse pharmacological activities.[10] Derivatives have been investigated for their potential as anti-tumor agents, neuroleptics, sedatives, and muscle relaxants.[7][11] For example, 2-amino-5-chlorobenzophenone, a related compound, is a well-known precursor for benzodiazepines like lorazepam and chlordiazepoxide.[12] this compound serves as a valuable starting point for synthesizing libraries of novel compounds for high-throughput screening, enabling the discovery of new therapeutic leads. Its structure allows for systematic modification to explore structure-activity relationships (SAR).

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key procedural choices to ensure reproducibility and understanding.

Protocol 1: Synthesis of 2-Amino-5-chlorobenzamide (A Precursor)

This protocol details the synthesis of the parent amide, which can be subsequently N-methylated. It is adapted from established laboratory procedures.[7]

-

Chlorination of Anthranilic Acid:

-

In a flask equipped with a stirrer and dropping funnel, suspend anthranilic acid (1 eq.) in a suitable solvent like glacial acetic acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Add sulfuryl chloride (1.1 eq.) dropwise, maintaining the temperature below 10°C. Causality: Dropwise addition and temperature control are crucial to prevent over-chlorination and exothermic runaway reactions.

-

Stir for 2-3 hours at room temperature after addition is complete. Monitor reaction completion by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium acetate) to precipitate the 5-chloroanthranilic acid.[7]

-

Filter, wash with cold water, and dry the solid product.

-

-

Formation of the Acid Chloride:

-

Reflux the 5-chloroanthranilic acid (1 eq.) with thionyl chloride (SOCl₂, 2-3 eq.) for 2-3 hours. Causality: Thionyl chloride is an effective and volatile reagent for converting carboxylic acids to acid chlorides. The excess is easily removed.

-

Remove excess thionyl chloride by distillation under reduced pressure.

-

-

Amidation:

-

Cool a flask containing concentrated aqueous ammonia (a large excess) to 0°C.

-

Add the crude 2-amino-5-chlorobenzoyl chloride portion-wise with vigorous stirring. Causality: The reaction is highly exothermic. Low temperature and portion-wise addition are critical for safety and to maximize yield.

-

Stir for 30-60 minutes.

-

Filter the resulting precipitate, wash thoroughly with water, and recrystallize from hot water or ethanol to yield pure 2-amino-5-chlorobenzamide.[7]

-

Protocol 2: Acylation of the Amino Group (Illustrative Application)

This protocol demonstrates a typical use of an aminobenzamide intermediate.

-

Setup:

-

Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base like triethylamine (1.2 eq.). Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Cool the solution to 0°C in an ice bath.

-

-

Reaction:

-

Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove unreacted acyl chloride), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated product.

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the chemical sciences. Its well-defined reactivity and established synthetic pathways make it a reliable and cost-effective building block for creating novel molecules with significant biological activity. From protecting crops to developing new medicines, the derivatives originating from this versatile intermediate have a profound impact. This guide has illuminated the key aspects of its synthesis, reactivity, and application, providing a solid foundation for scientists and researchers to leverage its full potential in their synthetic endeavors.

References

- Benchchem. (n.d.). 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2.

- Google Patents. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.

- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

- ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile.

- Patent Guru. (n.d.). method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide.

- ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile.

- CymitQuimica. (n.d.). CAS 5202-85-7: 2-Amino-5-chlorobenzamide.

- WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

- MolCore. (2017). MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide.

- Guidechem. (n.d.). How to synthesize and apply 2-amino-5-chlorobenzamide - FAQ.

- Guidechem. (n.d.). How to Synthesize 2-Amino-5-Chloro-N,3-Dimethylbenzamide? - FAQ.

- Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5.

- Appchem. (n.d.). This compound | 19178-37-1 | C8H9ClN2O.

- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.

- Benchchem. (n.d.). 2-Amino-5-chloro-N,N-diethylbenzamide.

- Santa Cruz Biotechnology. (n.d.). This compound.

- BLD Pharm. (n.d.). 890707-28-5|2-Amino-5-chloro-N,3-dimethylbenzamide.

- PubChem. (n.d.). 2-Amino-5-chloro-n,n-dimethylbenzamide.

- National Center for Biotechnology Information. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research, 34(11), 6521-6.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 5202-85-7: 2-Amino-5-chlorobenzamide | CymitQuimica [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 9. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

"2-Amino-5-chloro-N-methylbenzamide" potential biological activities

An In-depth Technical Guide on the Potential Biological Activities of the 2-Amino-5-chlorobenzamide Scaffold

Authored by a Senior Application Scientist

Preamble: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and exhibiting a diverse range of pharmacological activities. The 2-amino-5-chlorobenzamide core is one such scaffold. While direct and extensive research on the specific derivative, 2-Amino-5-chloro-N-methylbenzamide, is nascent, a comprehensive analysis of its close analogs and the broader class of 2-amino-5-chlorobenzamide derivatives reveals a rich tapestry of potential biological activities. This guide synthesizes the existing knowledge to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the therapeutic and agrochemical potential of this chemical family. We will delve into the established insecticidal and emerging anticancer activities, underpinned by an understanding of the structure-activity relationships that govern their function.

The 2-Amino-5-chlorobenzamide Core: A Building Block of Bioactivity

The 2-amino-5-chlorobenzamide structure is characterized by a benzene ring substituted with an amino group, a chloro group, and a carboxamide moiety. This arrangement of functional groups provides a versatile platform for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological target interactions. The presence of the amino group and the aromatic ring are common features in many bioactive molecules, while the chloro substituent can enhance membrane permeability and metabolic stability.

Physicochemical Properties

The physicochemical properties of 2-amino-5-chlorobenzamide derivatives can be modulated through substitutions on the amide nitrogen and the aromatic ring. These modifications influence key parameters such as lipophilicity (LogP), solubility, and hydrogen bonding capacity, which in turn affect the pharmacokinetic and pharmacodynamic profile of the compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-5-chlorobenzamide | C₇H₇ClN₂O | 170.59[1] |

| This compound | C₈H₉ClN₂O | 184.62[2] |

| 2-Amino-5-chloro-N,N-dimethylbenzamide | C₉H₁₁ClN₂O | 198.65[3] |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | C₉H₁₁ClN₂O | 198.65[4] |

Synthesis Strategies

The synthesis of 2-amino-5-chlorobenzamide derivatives is well-documented, primarily due to their importance as intermediates in the manufacturing of high-value chemicals. A common synthetic route to the related and commercially significant 2-amino-5-chloro-N,3-dimethylbenzamide starts from 3-methyl-2-nitrobenzoic acid.

Representative Synthetic Protocol: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

This multi-step synthesis is a well-established pathway for producing key intermediates for the insecticide industry.[5]

-

Amidation: 3-methyl-2-nitrobenzoic acid methyl ester is reacted with methylamine in a suitable solvent like methanol at 60-65°C to yield 3-methyl-2-nitro-N-methylbenzamide.

-

Reduction: The nitro group of 3-methyl-2-nitro-N-methylbenzamide is reduced to an amino group using catalytic hydrogenation (e.g., with a palladium catalyst) or other reducing agents to form 2-amino-3-methyl-N-methylbenzamide. This step is typically carried out at 70-75°C.

-

Chlorination: The final step involves the chlorination of 2-amino-3-methyl-N-methylbenzamide with a chlorinating agent such as sulfuryl chloride in an appropriate solvent to yield 2-amino-5-chloro-N,3-dimethylbenzamide. The reaction temperature is maintained at 55-60°C.

Caption: Synthetic workflow for 2-amino-5-chloro-N,3-dimethylbenzamide.

Potential Biological Activities

The 2-amino-5-chlorobenzamide scaffold has been primarily explored for its potent insecticidal properties and is gaining attention for its potential as an anticancer agent.

Insecticidal Activity: Ryanodine Receptor Modulators

A significant body of research has established that certain N-substituted 2-amino-5-chlorobenzamide derivatives are key intermediates in the synthesis of anthranilamide insecticides, such as chlorantraniliprole.[6][7][8] These insecticides exhibit their potent activity by targeting the ryanodine receptors in insects.

Mechanism of Action